molecular formula C22H19N5O3 B10866857 5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B10866857
M. Wt: 401.4 g/mol
InChI Key: SNVPRVUXFGSKKP-UHFFFAOYSA-N
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Description

5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that features an indole moiety, a pyrazole ring, and a nitrophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The synthetic route may include the formation of the indole moiety, followed by the construction of the pyrazole ring and the introduction of the nitrophenyl group. Common reagents and conditions used in these reactions include:

    Indole Formation: Starting from aniline derivatives, indole can be synthesized via Fischer indole synthesis.

    Pyrazole Ring Construction: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Nitrophenyl Group Introduction: Nitration reactions using nitric acid and sulfuric acid can introduce the nitro group onto the phenyl ring.

Chemical Reactions Analysis

5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties, make it a subject of interest in biological research.

    Medicine: Its potential therapeutic effects are being explored for the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitrophenyl group may contribute to the compound’s ability to interact with cellular components, leading to its biological effects.

Comparison with Similar Compounds

Similar compounds to 5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one include other indole derivatives and pyrazole-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Pyrazole derivatives: Known for their anti-inflammatory and analgesic activities.

Properties

Molecular Formula

C22H19N5O3

Molecular Weight

401.4 g/mol

IUPAC Name

5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H19N5O3/c1-13-19-20(25-24-13)22(28)26(21(19)14-5-4-6-16(11-14)27(29)30)10-9-15-12-23-18-8-3-2-7-17(15)18/h2-8,11-12,21,23H,9-10H2,1H3,(H,24,25)

InChI Key

SNVPRVUXFGSKKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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